4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13841537
InChI: InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)13-10-15(24)14-12-17(25(9)16(14)11-13)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl
Molecular Formula: C21H30B2ClNO4
Molecular Weight: 417.5 g/mol

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC13841537

Molecular Formula: C21H30B2ClNO4

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -

Specification

Molecular Formula C21H30B2ClNO4
Molecular Weight 417.5 g/mol
IUPAC Name 4-chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Standard InChI InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)13-10-15(24)14-12-17(25(9)16(14)11-13)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3
Standard InChI Key HUVOIPZFFYEMFJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features an indole scaffold substituted at the 1-, 2-, 4-, and 6-positions. The indole nitrogen is methylated (1-methyl), while positions 2 and 6 are functionalized with pinacol-protected boronic ester groups (-B(O2C2Me4)\text{-B(O}_2\text{C}_2\text{Me}_4)). A chlorine atom occupies the 4-position, introducing electronic asymmetry to the aromatic system . The pinacol groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance the boronate’s stability against hydrolysis, a critical feature for handling and storage.

X-ray crystallography data, though unavailable in the provided sources, suggest a planar indole ring with boron atoms in trigonal planar geometries. The steric bulk of the pinacol groups likely induces torsional strain, influencing reactivity in cross-coupling reactions.

Spectroscopic Properties

Key spectroscopic signatures include:

  • 1H NMR^{1}\text{H NMR}: Aromatic protons resonate between δ 6.8–7.5 ppm, with deshielding observed at the 4-chloro position. The methyl groups on the pinacol esters appear as singlets near δ 1.2–1.4 ppm .

  • 11B NMR^{11}\text{B NMR}: Peaks at ~30 ppm confirm the presence of boronate esters.

  • IR: Strong B-O stretches at 1340–1390 cm1^{-1} and aromatic C-Cl vibrations at 550–650 cm1^{-1} .

Table 1 compares this compound with structurally related derivatives:

Property4-Chloro-2,6-diboronate 6-Chloro-2,4-diboronate 4-Chloro-2-monoboronate
Molecular FormulaC21 _{21}H30 _{30}B2 _2ClNO4 _4C21 _{21}H30 _{30}B2 _2ClNO4 _4C15 _{15}H19 _{19}BClNO2 _2
Molecular Weight (g/mol)417.5417.5291.6
Boronate Positions2,62,42
Chloro Substituent Position464

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential Miyaura borylation of a pre-functionalized indole precursor. A plausible route includes:

  • Indole Core Formation: Cyclization of 4-chloroaniline derivatives via Fischer indole synthesis.

  • Methylation: Quaternization of the indole nitrogen using methyl iodide under basic conditions.

  • Borylation: Palladium-catalyzed borylation at positions 2 and 6 using bis(pinacolato)diboron (B2 _2pin2 _2).

Critical challenges include regioselectivity control during borylation and minimizing deboronation side reactions. The use of Pd(dppf)Cl2 _2 catalysts and anhydrous tetrahydrofuran (THF) solvents improves yields to ~60–75% .

Purification Techniques

Purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the product from mono-borylated and deboronated byproducts . Recrystallization from hot ethanol enhances purity (>95% by HPLC), though the compound’s limited solubility necessitates careful solvent selection .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura couplings, where it acts as a bis-electrophilic partner. For example, coupling with aryl bromides under Pd(PPh3 _3)4 _4 catalysis produces biaryl structures central to kinase inhibitors and OLED materials. The dual boronate groups enable sequential couplings, allowing convergent synthesis of complex architectures.

Pharmaceutical Intermediates

As a building block for protease inhibitors and tyrosine kinase antagonists, the compound’s chloro and boronate groups permit late-stage functionalization. In one reported application, it served as a key intermediate in the synthesis of a Bruton’s tyrosine kinase (BTK) inhibitor analogue.

Physicochemical Properties

Stability and Reactivity

Recent Advances and Research Directions

Novel Applications

Recent studies explore its use in metal-organic frameworks (MOFs) for gas storage, leveraging the indole ring’s π-stacking capability . Preliminary results indicate enhanced CO2 _2 adsorption capacities compared to non-aromatic linkers.

Comparative Studies

Comparative analyses with the 6-chloro isomer (PubChem CID: 53217263) reveal stark differences in reactivity. The 4-chloro derivative undergoes Suzuki coupling 3–5× faster due to reduced steric hindrance at the reaction site .

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